molecular formula C11H17NO B2409020 2-(4-Isopropyl-phenoxy)-ethylamine CAS No. 878433-18-2

2-(4-Isopropyl-phenoxy)-ethylamine

Cat. No.: B2409020
CAS No.: 878433-18-2
M. Wt: 179.263
InChI Key: KVKDLNXBRZGHPE-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of an ethylamine group attached to a phenoxy ring substituted with an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-phenoxy)-ethylamine typically involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts such as palladium on carbon may be used to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-phenoxy)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxy compounds, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Isopropyl-phenoxy)-ethylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenoxy)propanohydrazide
  • 2-(4-Isopropylphenoxy)propanoyl chloride
  • 2-(4-Isopropylphenoxy)butanoic acid

Uniqueness

2-(4-Isopropyl-phenoxy)-ethylamine is unique due to its specific structural features, such as the ethylamine group and the isopropyl substitution on the phenoxy ring. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKDLNXBRZGHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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